molecular formula C15H10ClF2N3 B2783799 7-chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine CAS No. 477861-87-3

7-chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine

Cat. No. B2783799
CAS RN: 477861-87-3
M. Wt: 305.71
InChI Key: FCIRSCRJAQXPSX-UHFFFAOYSA-N
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Description

7-Chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine is an organic compound belonging to the quinazolinamine family. It is a white crystalline solid that is slightly soluble in water and has the chemical formula C14H10ClF2N4. Its molecular weight is 305.7 g/mol. This compound has a variety of applications in the fields of chemistry, biochemistry and medicine.

Advantages and Limitations for Lab Experiments

7-Chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize. Additionally, it is relatively stable and has a low toxicity profile. However, it is not a potent anti-cancer drug, and its mechanism of action is not yet fully understood.

Future Directions

Several potential future directions for the use of 7-Chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine have been proposed. These include further research into its potential use as an anti-cancer drug, as well as its potential use as an anti-inflammatory agent. Additionally, further research into its potential use as a therapeutic agent for the treatment of Alzheimer’s disease is needed. Additionally, further research into its mechanism of action and its biochemical and physiological effects is needed. Finally, further research into its potential toxicity and its potential interactions with other drugs is needed.

Synthesis Methods

7-Chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine can be synthesized using a three-step process. The first step involves the reaction of 2,3-difluorobenzaldehyde with 2-chloro-4-aminopyridine in the presence of a base. The second step involves the reaction of the resulting product with N-methylformamide in the presence of a base. The final step involves the reaction of the resulting product with 2-chloro-4-aminopyridine in the presence of a base.

Scientific Research Applications

7-Chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine has been studied for its potential application in the fields of chemistry, biochemistry and medicine. In particular, it has been studied for its potential as a novel anti-cancer drug. It has also been studied for its potential as an anti-inflammatory agent and as a potential therapeutic agent for the treatment of Alzheimer’s disease.

properties

IUPAC Name

7-chloro-N-[(2,3-difluorophenyl)methyl]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF2N3/c16-10-4-5-11-13(6-10)20-8-21-15(11)19-7-9-2-1-3-12(17)14(9)18/h1-6,8H,7H2,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIRSCRJAQXPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CNC2=NC=NC3=C2C=CC(=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327262
Record name 7-chloro-N-[(2,3-difluorophenyl)methyl]quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666102
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

477861-87-3
Record name 7-chloro-N-[(2,3-difluorophenyl)methyl]quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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